molecular formula C9H13NOS B1437792 1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone CAS No. 959237-37-7

1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone

Cat. No.: B1437792
CAS No.: 959237-37-7
M. Wt: 183.27 g/mol
InChI Key: RNYMPSNBPLQKDF-UHFFFAOYSA-N
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Description

1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol. This compound is characterized by its thienyl group attached to an ethanone moiety, with a dimethylamino group at the 4-position of the thienyl ring. It is a solid substance commonly used in research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2-thienylmethyl chloride with dimethylamine, followed by subsequent oxidation to form the ethanone derivative. The reaction conditions typically require the use of a strong base, such as sodium hydride, and an oxidizing agent, such as chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3) in acetic acid is commonly used for the oxidation of the thienyl group.

  • Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the ethanone group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid derivative.

  • Reduction: The major product is the corresponding alcohol derivative.

  • Substitution: The major products include various substituted thienyl compounds, depending on the nucleophile used.

Scientific Research Applications

1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it can be used as a probe to study thienyl-containing compounds' interactions with biological systems. In medicine, it may be explored for its potential therapeutic properties. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular pathways involved would depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone can be compared with other similar compounds, such as 2-thienylmethanol, 2-thienylmethylamine, and 2-thienylacetic acid. These compounds share the thienyl group but differ in their functional groups and properties. The uniqueness of this compound lies in its specific combination of the dimethylamino group and the ethanone moiety, which imparts distinct chemical and biological properties.

Similar Compounds

  • 2-thienylmethanol

  • 2-thienylmethylamine

  • 2-thienylacetic acid

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-[(dimethylamino)methyl]thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-7(11)9-4-8(6-12-9)5-10(2)3/h4,6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYMPSNBPLQKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650825
Record name 1-{4-[(Dimethylamino)methyl]thiophen-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-37-7
Record name 1-{4-[(Dimethylamino)methyl]thiophen-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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